molecular formula C19H21FN2OS B2473471 2-[(4-fluorophenyl)sulfanyl]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide CAS No. 1705185-45-0

2-[(4-fluorophenyl)sulfanyl]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide

Cat. No.: B2473471
CAS No.: 1705185-45-0
M. Wt: 344.45
InChI Key: HFXPFAAJPJOLJV-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfanyl]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is a complex organic compound that features a combination of fluorophenyl, sulfanyl, and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-fluorothiophenol with an appropriate acylating agent to form the 4-fluorophenylsulfanyl intermediate. This intermediate is then reacted with N-[(1-phenylpyrrolidin-2-yl)methyl]amine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfanyl]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified amide derivatives.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

2-[(4-fluorophenyl)sulfanyl]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-fluorophenyl)sulfanyl]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is unique due to its combination of fluorophenyl, sulfanyl, and pyrrolidinyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2OS/c20-15-8-10-18(11-9-15)24-14-19(23)21-13-17-7-4-12-22(17)16-5-2-1-3-6-16/h1-3,5-6,8-11,17H,4,7,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXPFAAJPJOLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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